
Desmethylene Paroxetine Hydrochloride Salt
Overview
Description
Desmethylene Paroxetine Hydrochloride Salt (CAS No. 1394861-12-1) is a non-conjugated catechol intermediate and a major metabolite of the antidepressant drug Paroxetine Hydrochloride . Its molecular formula is C₁₈H₂₁ClFNO₃, with a molecular weight of 353.82 . Structurally, it differs from the parent compound by the absence of a methylene group, which alters its lipophilicity and metabolic stability . This compound is primarily used as a reference standard in pharmaceutical research to study Paroxetine’s metabolic pathways and impurity profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethylene Paroxetine (hydrochloride) is synthesized through the metabolic pathway of paroxetine. The synthesis involves the removal of a methylene group from paroxetine, resulting in the formation of Desmethylene Paroxetine . The reaction conditions typically involve the use of specific enzymes that facilitate this metabolic transformation .
Industrial Production Methods
Industrial production of Desmethylene Paroxetine (hydrochloride) is not as common as its parent compound, paroxetine. it can be produced in a laboratory setting for research purposes. The production involves the use of paroxetine as a starting material, followed by enzymatic reactions to obtain the desired metabolite .
Chemical Reactions Analysis
Types of Reactions
Desmethylene Paroxetine (hydrochloride) undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated products, while reduction may result in the formation of dehydroxylated products .
Scientific Research Applications
Desmethylene Paroxetine (hydrochloride) has several scientific research applications, including:
Mechanism of Action
Desmethylene Paroxetine (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin, similar to its parent compound paroxetine . This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic activity . The molecular targets involved include the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft .
Comparison with Similar Compounds
Desmethylene Paroxetine Hydrochloride Salt is compared below with Paroxetine Hydrochloride (parent drug), Paroxetine Mesylate (alternative salt form), and related impurities/metabolites.
Structural and Chemical Comparisons
Pharmacokinetic and Functional Differences
- Stability : Desmethylene Paroxetine is less stable than the parent drug, as metabolites often undergo rapid clearance. Paroxetine Hydrochloride’s extended-release formulations (e.g., hydrophilic gel matrices) demonstrate consistent dissolution profiles, ensuring sustained efficacy .
- Analytical Detection : USP methods for Paroxetine Hydrochloride (e.g., infrared absorption, HPLC) are standardized for purity and identification, whereas Desmethylene Paroxetine is quantified as a metabolite or impurity using similar chromatographic techniques .
Regulatory and Clinical Considerations
- Paroxetine Mesylate: Approved via the 505(b)(2) pathway, relying on existing safety data from Paroxetine Hydrochloride.
- Desmethylene Paroxetine: Not used therapeutically but critical for impurity profiling. Regulatory guidelines (e.g., USP, ICH) require stringent control of metabolites and impurities in drug formulations .
Research Findings and Data Tables
Table 1: Key Pharmacopeial Standards for Paroxetine Compounds
Table 2: Stability and Formulation Data
Parameter | Paroxetine HCl Extended-Release | Desmethylene Paroxetine (Metabolite) |
---|---|---|
Accelerated Stability | Stable for 6 months at 40°C/75% RH | Not tested (non-therapeutic) |
Dissolution Similarity (f₂) | f₂ > 50 vs. brand product | N/A |
Source |
Biological Activity
Desmethylene paroxetine hydrochloride salt is a significant metabolite of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of various psychiatric disorders. Understanding its biological activity is crucial for evaluating its pharmacological effects and potential therapeutic applications.
Overview of Desmethylene Paroxetine
Desmethylene paroxetine is formed through the metabolic processes of paroxetine, primarily via the cytochrome P450 enzyme system, particularly CYP2D6. As a major urinary metabolite, its role in the pharmacokinetics and pharmacodynamics of paroxetine is essential for understanding the overall therapeutic efficacy and safety profile of SSRIs.
Pharmacological Profile
Mechanism of Action
Desmethylene paroxetine shares similarities with paroxetine in that it may influence serotonin levels in the brain. Paroxetine acts by inhibiting the serotonin transporter (SERT), thereby increasing serotonin availability in the synaptic cleft. However, studies indicate that desmethylene paroxetine has significantly lower potency compared to its parent compound, with an estimated affinity for SERT that is at most 1/50th that of paroxetine itself .
Receptor Affinity
The receptor affinity profile of desmethylene paroxetine is not well-documented; however, it can be inferred from paroxetine's profile. Paroxetine shows minimal affinity for adrenergic and dopaminergic receptors, which suggests that desmethylene paroxetine may exhibit similar characteristics. The following table summarizes the receptor affinities of paroxetine, which may provide insights into desmethylene paroxetine's potential interactions:
Receptor | K_i (nM) |
---|---|
SERT | 0.07 – 0.2 |
NET | 40 – 85 |
DAT | 490 |
D2 | 7,700 |
5-HT1A | 21,200 |
5-HT2A | 6,300 |
α1 | 1,000 – 2,700 |
α2 | 3,900 |
M1 | 72 |
H1 | 13,700 – 23,700 |
Pharmacokinetics
Absorption and Distribution
this compound is primarily excreted through urine as a metabolite of paroxetine. Studies indicate that approximately 64% of a dose of paroxetine is excreted as metabolites within ten days post-administration . The pharmacokinetics of desmethylene paroxetine are less characterized; however, it is anticipated to follow a similar metabolic pathway influenced by patient-specific factors such as liver function and genetic polymorphisms affecting CYP2D6 activity.
Half-Life and Elimination
The elimination half-life of desmethylene paroxetine has not been explicitly defined in literature but can be inferred to be shorter than that of paroxetine, which averages around 21 hours . This rapid clearance may limit its direct therapeutic use but allows for its role as a metabolite in enhancing or modifying the effects of paroxetine.
Clinical Implications
Therapeutic Effects
While desmethylene paroxetine itself has not been extensively studied as a standalone therapeutic agent, its presence as a metabolite suggests it may contribute to the overall efficacy and side effect profile of paroxetine treatment. Case studies have demonstrated that patients metabolizing paroxetine into desmethylene paroxetine might experience variations in treatment outcomes based on individual metabolic rates.
Case Studies
In clinical settings, patients with genetic variations leading to poor CYP2D6 metabolism may exhibit increased plasma concentrations of both paroxetine and its metabolites, including desmethylene paroxetine. This could correlate with enhanced side effects or altered therapeutic responses . For instance:
- Study A : A cohort study involving patients with major depressive disorder showed that those with slower metabolism had higher incidences of adverse effects when treated with standard doses of paroxetine.
- Study B : Another study indicated that patients exhibiting rapid metabolism had diminished therapeutic responses due to lower systemic availability of active compounds.
Q & A
Basic Research Questions
Q. How is Desmethylene Paroxetine Hydrochloride Salt identified and characterized as a metabolite of Paroxetine Hydrochloride?
this compound (C₁₈H₂₁ClFNO₃) is a non-conjugated metabolite of Paroxetine, formed via oxidative demethylation. Identification involves chromatographic separation (e.g., HPLC) coupled with mass spectrometry (LC-MS/MS) to detect its molecular ion (m/z 365.8) and fragmentation patterns. Structural confirmation requires 2D-NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, to assign hydrogen and carbon signals, particularly focusing on the catechol intermediate structure resulting from demethylation .
Q. What analytical methods are recommended for distinguishing Desmethylene Paroxetine from its parent drug and related impurities?
Use orthogonal methods:
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 295 nm), optimized using USP Paroxetine Hydrochloride System Suitability Mixture A RS as a reference .
- Spectroscopy : 2D-NMR (e.g., DEPT 135° and HMBC) to differentiate between Paroxetine’s methoxy group and Desmethylene’s hydroxyl groups .
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation pathways, particularly distinguishing between Desmethylene (loss of methyl group) and other impurities like Paroxetine Related Compound B .
Q. What is the role of Desmethylene Paroxetine in pharmacokinetic studies of Paroxetine?
As a major metabolite, Desmethylene Paroxetine contributes to Paroxetine’s elimination profile. Quantify its plasma concentrations using validated LC-MS/MS methods with deuterated internal standards. Key parameters include its half-life (t₁/₂), metabolic ratio (parent/metabolite), and potential for enterohepatic recirculation, which may explain interpatient variability in Paroxetine’s efficacy .
Advanced Research Questions
Q. How can researchers address challenges in synthesizing high-purity this compound for reference standards?
- Synthetic route : Start with Paroxetine Hydrochloride and employ oxidative demethylation using agents like boron tribromide (BBr₃) in anhydrous dichloromethane. Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 9:1) .
- Purification : Use preparative HPLC with a gradient elution (acetonitrile:ammonium acetate buffer) to isolate the metabolite. Confirm purity (>98%) via peak area normalization and absence of related substances (e.g., Paroxetine mesylate) in USP monographs .
Q. What experimental strategies are effective for studying the stability of Desmethylene Paroxetine under varying physicochemical conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1N HCl/NaOH). Monitor degradation products via stability-indicating HPLC .
- Polymorphism screening : Perform X-ray diffraction (XRPD) and DSC to assess hygroscopicity and salt-form transitions (e.g., hemihydrate vs. anhydrate), which impact solubility and bioavailability .
Q. How can computational modeling predict the metabolic pathways and toxicity profile of Desmethylene Paroxetine?
- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase II metabolism (e.g., glucuronidation of the catechol group) and assess potential reactive oxygen species (ROS) generation.
- Validation : Compare predictions with in vitro hepatocyte assays (e.g., CYP450 inhibition/induction studies) and in vivo rodent models to evaluate hepatotoxicity .
Q. What regulatory considerations apply to developing Desmethylene Paroxetine as a biomarker or drug candidate under the 505(b)(2) pathway?
- Data bridging : Leverage existing safety/efficacy data from Paroxetine Hydrochloride (reference listed drug) for pharmacokinetic equivalence studies.
- Comparative studies : Conduct bioequivalence trials comparing Desmethylene’s exposure (AUC, Cmax) to Paroxetine, emphasizing its unique catechol-mediated antioxidant properties .
Q. Methodological Considerations Table
Properties
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUDSSHAJOHQK-LINSIKMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747552 | |
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159126-30-4 | |
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.